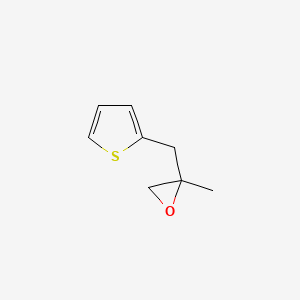

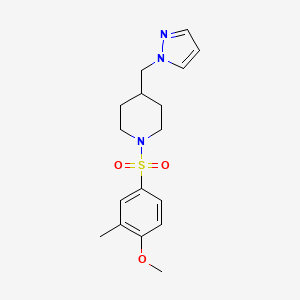

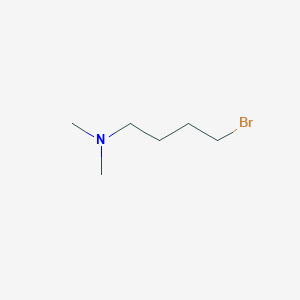

![molecular formula C19H20N2O2S B2368728 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide CAS No. 899734-84-0](/img/structure/B2368728.png)

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been studied for their potential biological activities, including anti-inflammatory properties . The structure of the compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, typically involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediate compounds were then treated with other reagents to yield the final benzothiazole derivatives .Molecular Structure Analysis

The molecular structure of “this compound” and other benzothiazole derivatives can be analyzed using various techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds present in the molecule, the arrangement of atoms, and the molecular weight of the compound .Chemical Reactions Analysis

The chemical reactions involving “this compound” and other benzothiazole derivatives can be complex and varied. They can involve various types of reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For example, NMR and elemental analyses can provide information about the compound’s structure and composition .Scientific Research Applications

Synthesis and Characterization

- N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide and its derivatives are often synthesized for their potential biological activities. Uma et al. (2017) synthesized derivatives including this compound, noting their potential for biological activity studies, particularly due to the presence of chlorine and methoxy groups which influence their toxicity to bacteria (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Antimicrobial Activity

- Similar compounds, like 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests potential antimicrobial applications for this compound derivatives (Palkar et al., 2017).

Anticancer Activity

- Derivatives of this compound, especially those containing isoxazole, have been evaluated for their cytotoxicity against various cancer cell lines. Some compounds showed promising anticancer activity, particularly against colon cancer cells. This highlights the potential use of these derivatives in developing cancer treatments (Kumbhare et al., 2014).

Photodynamic Therapy Application

- Certain derivatives, like those substituted with zinc phthalocyanine, have been identified for their potential in photodynamic therapy, particularly in cancer treatment. These derivatives have good fluorescence properties and high singlet oxygen quantum yield, making them suitable for such applications (Pişkin, Canpolat, & Öztürk, 2020).

Antiviral and Antibacterial Agents

- Some benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, closely related to this compound, have shown good antiviral activities against tobacco mosaic virus and antibacterial activities against certain bacteria. This indicates the potential of such compounds as antiviral and antibacterial agents (Tang et al., 2019).

Mechanism of Action

Target of Action

Similar compounds, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (cox) enzymes .

Mode of Action

These enzymes are crucial for converting arachidonic acid into prostaglandins, which play a key role in inflammation .

Biochemical Pathways

It can be inferred from related compounds that it may impact the arachidonic acid pathway, leading to a decrease in the production of inflammatory mediators like prostaglandins .

Result of Action

Related benzothiazole derivatives have been reported to exhibit anti-inflammatory activity, potentially through the inhibition of cox enzymes and subsequent reduction in prostaglandin production .

Safety and Hazards

The safety and hazards associated with “N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide” and other benzothiazole derivatives would depend on various factors, including their biological activity and the specific conditions under which they are used. Some benzothiazole derivatives have been found to exhibit anti-inflammatory activity and can be considered safe anti-inflammatory agents .

Future Directions

The future directions for research on “N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide” and other benzothiazole derivatives could involve further exploration of their biological activities and potential therapeutic applications. For example, further studies could investigate their potential use as anti-inflammatory agents, antitumor agents, or agents for treating other conditions .

properties

IUPAC Name |

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-3-7-18(22)21(13-14-8-5-4-6-9-14)19-20-16-12-15(23-2)10-11-17(16)24-19/h4-6,8-12H,3,7,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHSPKSBCHDGHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=CC(=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

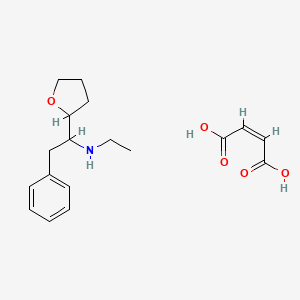

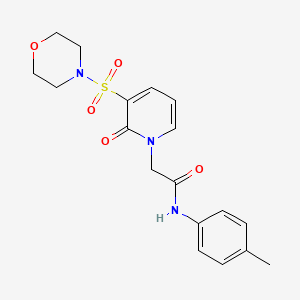

![2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2368646.png)

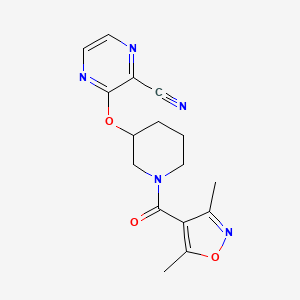

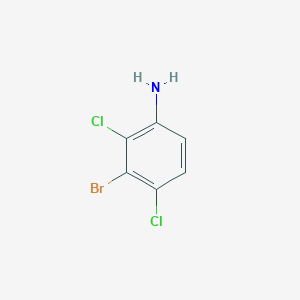

![Methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2368649.png)

![Ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2368651.png)

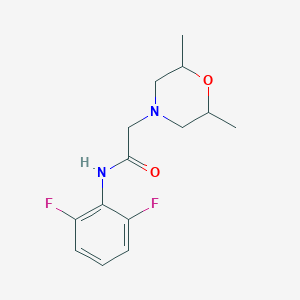

![(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2368653.png)

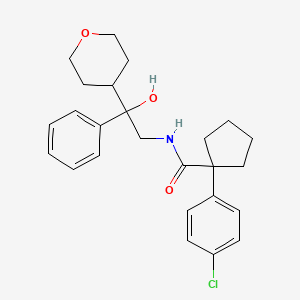

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2368661.png)